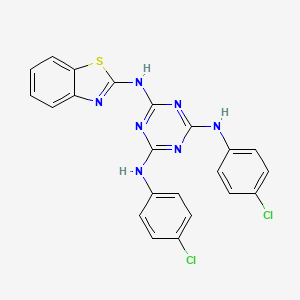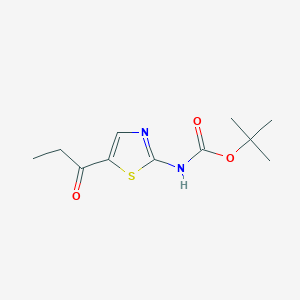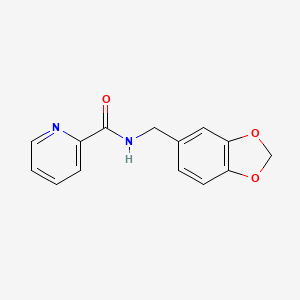![molecular formula C21H16BrClN2O B12450832 2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one](/img/structure/B12450832.png)
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and 4-chlorobenzylamine.
Condensation Reaction: The first step involves the condensation of 4-bromobenzaldehyde with 4-chlorobenzylamine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent, such as sodium borohydride, to form the dihydroquinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
化学反应分析
Types of Reactions
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the dihydroquinazolinone core can lead to the formation of tetrahydroquinazolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate and hydrogen peroxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted quinazolinones, oxidized quinazolinone derivatives, and reduced tetrahydroquinazolinone derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and modulating cellular processes.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(4-Bromophenyl)-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one
- 2-(4-Chlorophenyl)-3-[(4-bromophenyl)methyl]-1,2-dihydroquinazolin-4-one
- 2-(4-Methylphenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one
Uniqueness
2-(4-Bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C21H16BrClN2O |
|---|---|
分子量 |
427.7 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-3-[(4-chlorophenyl)methyl]-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C21H16BrClN2O/c22-16-9-7-15(8-10-16)20-24-19-4-2-1-3-18(19)21(26)25(20)13-14-5-11-17(23)12-6-14/h1-12,20,24H,13H2 |
InChI 键 |
VIMKROIOOBRTGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)Br)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)
![N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12450774.png)

![[(1,6-Dibromo-2-naphthyl)oxy]acetic acid](/img/structure/B12450790.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]-4-methylcyclohexyl}-N-(furan-2-ylmethyl)benzamide](/img/structure/B12450797.png)
![[11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](phenyl)methanone](/img/structure/B12450816.png)

![[4-(1,2,4-Triazol-4-ylcarbamoyl)phenyl] acetate](/img/structure/B12450821.png)



![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B12450838.png)
![N-Benzyl-N-[2-trifluoromethyl-4H-chromene-4-ylidene]amine](/img/structure/B12450842.png)
